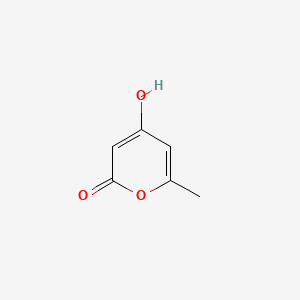

4-Hydroxy-6-methyl-2-pyrone

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYSSMYQPLSPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060974 | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-10-5 | |

| Record name | 4-Hydroxy-6-methyl-2-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triacetic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 675-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triacetic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-methylpyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methyl-2-pyrone from Dehydroacetic Acid

Abstract

4-Hydroxy-6-methyl-2-pyrone (B586867), also known as triacetic acid lactone (TAL), is a valuable platform chemical and a versatile intermediate in organic synthesis.[1][2][3] It serves as a precursor for a range of fine chemicals, including sorbic acid, hexenoic acid, and phloroglucinol.[1][4] One of the most direct and established chemical syntheses of TAL involves the deacetylation of dehydroacetic acid (DHA).[1][5] This technical guide provides a comprehensive overview of this transformation, detailing the underlying reaction mechanism, experimental protocols, and key quantitative data for researchers in chemistry and drug development.

Reaction Overview and Mechanism

The conversion of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) to this compound is fundamentally a deacetylation reaction.[5][6] The process is typically catalyzed by strong mineral acids, most commonly concentrated sulfuric acid, at elevated temperatures.[1][7][8]

The reaction proceeds through a multi-step mechanism:

-

Acid-Catalyzed Hydrolysis : The process begins with the acid-catalyzed ring-opening and hydration of dehydroacetic acid. This forms a transient β-keto acid intermediate, sometimes referred to as "tetracetic acid".[1]

-

Decarboxylation : β-keto acids are inherently unstable and readily undergo decarboxylation (loss of CO₂) when heated.[9][10][11] This step eliminates the acetyl group from the C3 position.

-

Lactonization : Following decarboxylation, the resulting molecule undergoes intramolecular cyclization, or lactonization, to form the stable 2-pyrone ring structure of the final product, this compound.[1]

Caption: Reaction mechanism for the synthesis of this compound from dehydroacetic acid.

Experimental Protocols

Detailed experimental procedures are critical for reproducible synthesis. The following protocols are based on established literature.

Protocol 1: General Laboratory Scale Synthesis

This procedure is adapted from a method describing the deacetylation of dehydroacetic acid in an acidic medium.[6]

Materials:

-

Dehydroacetic acid (DHA)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (B145695) (for recrystallization)

Workflow:

Caption: Generalized experimental workflow for the synthesis and purification of the target compound.

Procedure:

-

In a round-bottom flask, carefully add dehydroacetic acid (1.0 eq) to concentrated sulfuric acid.

-

Heat the reaction mixture under reflux at 120 °C for 1.5 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.[1]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Purify the crude product by recrystallization from ethanol to obtain a white crystalline solid.[6]

-

Dry the purified crystals under vacuum to yield this compound.

Protocol 2: Controlled Synthesis Based on Patent Literature

This protocol is derived from a patented process designed for controlled and scalable production.[8]

Materials:

-

Dehydroacetic acid (DHA)

-

Aqueous Sulfuric Acid (91-99%)

Procedure:

-

Charge a suitable reactor with an aqueous sulfuric acid solution (93% to 99% by weight). The weight ratio of H₂SO₄ to DHA should be between 0.8:1 and 3:1.[8]

-

Add dehydroacetic acid to the sulfuric acid solution.

-

Heat the reaction mixture to a temperature between 60 °C and 140 °C. A preferred range is 95 °C to 105 °C.[8] The reaction can be run under pressures ranging from vacuum (10 mm Hg) to positive pressure (75 psi).[8]

-

Maintain the reaction at the target temperature for a sufficient duration to ensure complete conversion.

-

Isolate the this compound product, typically by cooling and precipitation in water as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to facilitate comparison and experimental design.

Table 1: Comparison of Reaction Conditions and Yields

| Parameter | Method 1[6] | Method 2[8] | Original Synthesis[1] |

| Catalyst | Concentrated H₂SO₄ | 91-99% H₂SO₄ | Concentrated H₂SO₄ |

| Temperature | 120 °C | 60 - 140 °C | 135 °C |

| Time | 1.5 hours | Not specified | Not specified |

| H₂SO₄:DHA Ratio | Not specified | 0.8:1 to 3:1 (w/w) | Not specified |

| Reported Yield | 63.7% | Not specified | Not specified |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [12][13][14] |

| Molecular Weight | 126.11 g/mol | [12][13][15] |

| Appearance | White to off-white crystalline solid | [6][16][17] |

| Melting Point | 186 - 192 °C (decomposes) | [6][13][16] |

| ¹H NMR (DMSO-d₆) | δ 11.58 (s, 1H, -OH), 5.95 (s, 1H), 5.20 (s, 1H), 2.15 (s, 3H, -CH₃) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 170.5, 163.8, 163.2, 100.1, 88.1, 19.4 | [6] |

| IR (cm⁻¹) | 3442 (O-H), 1718 (C=O, cyclic), 1623 (C=C), 1539 (C=C), 1258 (C-O) | [6] |

Conclusion

The synthesis of this compound from dehydroacetic acid via acid-catalyzed deacetylation is a robust and well-documented method. By controlling key parameters such as temperature, reaction time, and the ratio of sulfuric acid to the substrate, researchers can achieve reliable yields of this important chemical intermediate. The protocols and data presented in this guide serve as a comprehensive resource for the practical application and further investigation of this synthesis in both academic and industrial research settings.

References

- 1. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Natural 4-Hydroxy-2-pyrones | Encyclopedia MDPI [encyclopedia.pub]

- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound 98 675-10-5 [sigmaaldrich.com]

- 14. mzCloud – 4 Hydroxy 6 methyl 2 pyrone [mzcloud.org]

- 15. spectrabase.com [spectrabase.com]

- 16. 121560250 [thermofisher.com]

- 17. grokipedia.com [grokipedia.com]

Spectroscopic Profile of 4-Hydroxy-6-methyl-2-pyrone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methyl-2-pyrone (CAS 675-10-5), a naturally occurring α-pyrone. The document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for the identification, characterization, and quality control of this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining the experimental methodologies for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, providing essential reference points for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the hydrogen and carbon framework of the molecule, respectively.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented was acquired on a 400 MHz instrument using DMSO-d6 as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | H-5 |

| ~5.2 | s | 1H | H-3 |

| ~2.1 | s | 3H | -CH₃ |

| ~11.0 | br s | 1H | -OH |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.4 | C-2 |

| 162.3 | C-4 |

| 161.8 | C-6 |

| 99.5 | C-5 |

| 89.4 | C-3 |

| 19.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3] The spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (hydroxyl group) |

| ~1670 | Strong | C=O stretch (lactone carbonyl) |

| ~1640 | Strong | C=C stretch (alkene) |

| ~1560 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4][5] This information is critical for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.[6] The molecular formula for this compound is C₆H₆O₃, with a molecular weight of 126.11 g/mol .[7]

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~80 | [M]⁺ (Molecular Ion) |

| 98 | ~100 | [M - CO]⁺ |

| 85 | ~30 | [M - C₂H₂O]⁺ |

| 69 | ~95 | [C₄H₅O]⁺ |

| 43 | ~70 | [C₂H₃O]⁺ |

Experimental Protocols & Methodologies

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final data analysis across different spectroscopic techniques is crucial for a comprehensive structural elucidation of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., dimethyl sulfoxide-d6, DMSO-d6, or chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Instrument Setup: The NMR spectrometer, typically operating at a field strength corresponding to a proton resonance frequency of 300-600 MHz, is set up.[10] The instrument is tuned and the magnetic field homogeneity is optimized (shimming) to ensure high resolution.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[10] For ¹³C NMR, similar principles apply, but due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans are typically required to achieve a good signal-to-noise ratio.[11]

-

Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For solid samples like this compound, one common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the solid is pressed directly against a crystal (e.g., diamond or zinc selenide).[2][12]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared light at various frequencies, typically in the range of 4000-400 cm⁻¹.[3]

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount of this compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 10-100 µg/mL.[13]

-

Sample Introduction: The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[5]

-

Ionization: In the ion source, the sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).[5] This high-energy process often leads to predictable fragmentation of the molecular ion.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

References

- 1. This compound(675-10-5) 1H NMR spectrum [chemicalbook.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Experimental Design [web.mit.edu]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. This compound | C6H6O3 | CID 54675757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. amherst.edu [amherst.edu]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Natural sources and isolation of 4-Hydroxy-6-methyl-2-pyrone

"## An In-depth Technical Guide on the Natural Sources and Isolation of 4-Hydroxy-6-methyl-2-pyrone (B586867)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as triacetic acid lactone (TAL), is a naturally occurring polyketide with a diverse range of reported biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in various microbial species. Furthermore, this document presents detailed experimental protocols for the isolation and purification of this compound from its natural producers. The guide also explores the biosynthesis of this pyrone derivative and touches upon the known signaling pathways affected by structurally similar compounds, offering insights for future research and drug development endeavors. All quantitative data is summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams created with Graphviz (DOT language) to ensure clarity and ease of comparison for researchers.

Natural Sources of this compound

This compound is predominantly a secondary metabolite of microbial origin, found in a variety of fungi and some bacteria. A structurally similar compound, pogostone (B610156), is a notable constituent of patchouli oil, derived from the plant Pogostemon cablin.

Fungal Sources

A significant number of fungal species are known to produce this compound. These microorganisms synthesize the compound through the polyketide pathway. Notable fungal producers include:

-

Penicillium stipitatum : This species is one of the earliest and most well-documented sources of triacetic acid lactone.[1]

-

Aspergillus niger : This common fungus, found in various environments, is also a known producer of this compound.

-

Hypoxylon investiens : An endophytic fungus from which this pyrone has been isolated.

-

Rigidoporus sanguinolentus : This wood-decay fungus has been reported to contain this compound.

-

Yarrowia lipolytica : This oleaginous yeast has been genetically engineered to produce high titers of triacetic acid lactone.[2][3]

Bacterial Sources

While less common than in fungi, some bacteria have been identified as producers of 4-hydroxy-2-pyrone derivatives. Streptomyces species, known for their prolific production of secondary metabolites, are among the bacterial sources.

Plant Sources (Structurally Similar Compounds)

The plant kingdom offers structurally related compounds, with pogostone being a prime example. Pogostone, an isomer of this compound, is a major bioactive component of patchouli oil, extracted from the leaves of Pogostemon cablin.[4] This compound shares the core pyrone structure and exhibits significant biological activities.[4][5]

The following table summarizes the key natural sources of this compound and its related compound, pogostone.

| Organism Type | Species/Source | Compound | Reference |

| Fungus | Penicillium stipitatum | This compound | [1] |

| Fungus | Aspergillus niger | This compound | |

| Fungus | Hypoxylon investiens | This compound | |

| Fungus | Rigidoporus sanguinolentus | This compound | |

| Fungus | Yarrowia lipolytica (engineered) | This compound | [2][3] |

| Bacterium | Streptomyces sp. | 4-Hydroxy-2-pyrone derivatives | |

| Plant | Pogostemon cablin (Patchouli) | Pogostone | [4][5] |

Biosynthesis of this compound

This compound is synthesized in nature via the polyketide pathway, a major route for the production of a wide array of secondary metabolites. The biosynthesis is catalyzed by the enzyme 2-pyrone synthase (2-PS) . The process starts with a molecule of acetyl-CoA, which undergoes two successive condensations with malonyl-CoA molecules. This enzymatic process leads to the formation of the triketide intermediate, which then cyclizes to form the characteristic pyrone ring of triacetic acid lactone.

The following diagram illustrates the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves fermentation of the producing microorganism, followed by extraction and chromatographic purification of the target compound from the fermentation broth and/or mycelium.

General Experimental Workflow

The general workflow for the isolation and purification of this compound from a fungal source is depicted in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pogostemon cablin Acts as a Key Regulator of NF-κB Signaling and Has a Potent Therapeutic Effect on Intestinal Mucosal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triacetic acid lactone - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of 4-Hydroxy-6-methyl-2-pyrone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-2-pyrone (B586867), also known as triacetic acid lactone (TAL), is a naturally occurring α-pyrone that serves as a versatile scaffold in medicinal chemistry.[1][2] Its unique chemical structure, featuring a lactone ring with hydroxyl and methyl substitutions, allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and quorum sensing inhibitory properties. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support further research and drug development in this promising area.

I. Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-Alkynyl-6-methyl-2-pyrone Derivative | A2780 (Ovarian Carcinoma) | - | [4][5] |

| 4-Alkynyl-6-methyl-2-pyrone Derivative | K562 (Chronic Myelogenous Leukemia) | - | [4][5] |

| Pogostemon cablin Extract (contains pyrone derivatives) | HL-60 (Acute Myeloid Leukemia) | 15.58 ± 0.45 (12h), 16.43 ± 0.11 (24h) (µg/mL) | [6] |

| Pogostemon cablin Extract (contains pyrone derivatives) | Jurkat (T-cell Leukemia) | 16 ± 2.69 (12h), 17.56 ± 3.04 (24h) (µg/mL) | [6] |

| Pogostemon cablin Extract (contains pyrone derivatives) | K562 (Chronic Myelogenous Leukemia) | 21.78 ± 1.39 (12h), 34.89 ± 0.46 (24h) (µg/mL) | [6] |

| Pogostemon cablin Extract (contains pyrone derivatives) | HT-29 (Colorectal Carcinoma) | 21.04 ± 0.68 (48h) (µg/mL) | [7] |

| Pogostemon cablin Extract (contains pyrone derivatives) | CT26 (Colorectal Carcinoma) | 15.46 ± 1.28 (48h) (µg/mL) | [7] |

| Pyrano-pyridine Derivative (4-CP.P) | K562 (Chronic Myelogenous Leukemia) | 20 | [8] |

| 2H-Pyrazolo[4,3-c]pyridine Derivatives | K562 (Chronic Myelogenous Leukemia) | Low micromolar | [9] |

| 2H-Pyrazolo[4,3-c]pyridine Derivatives | MCF-7 (Breast Adenocarcinoma) | Low micromolar | [9] |

| 5-alkynyl furopyrimidine derivatives | HeLa (Cervix Carcinoma) | 14-90 | [10] |

| 5-alkynyl furopyrimidine derivatives | K562 (Leukemia) | 9-50 | [10] |

Note: Some data is presented in µg/mL as per the source. Conversion to µM requires the molecular weight of the specific active compound, which is not always provided in the extract studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A2780, K562)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

96-well tissue culture plates

-

This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrone derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial and Anti-biofilm Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. A significant aspect of their antimicrobial action is the inhibition of biofilm formation, a key virulence factor in many chronic infections.

Quantitative Antimicrobial and Anti-biofilm Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) and biofilm inhibition data for selected derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |

| Dehydroacetic acid | Escherichia coli | 420 | - | [1] |

| Dehydroacetic acid | Staphylococcus aureus | 840 | - | [1] |

| Enamine derivative of Dehydroacetic acid (N-Me) | Escherichia coli | - | - | [11][12] |

| Enamine derivative of Dehydroacetic acid (N-Ph) | Staphylococcus aureus | - | - | [11][12] |

| Pseudopyronine B | Staphylococcus aureus | - | >80% at 0.3 µM | [13] |

| Pseudopyronine C | Staphylococcus aureus | - | >80% at 0.6 µM | [13] |

| Pyrone Derivative 6f | Candida albicans (azole-resistant) | - | ~80% at 20 µg/mL | [2] |

| Pyrone Derivative 6j | Candida albicans (azole-resistant) | - | ~73% at 20 µg/mL | [2] |

| Pyrone Derivative 6n | Candida albicans (azole-resistant) | - | ~88% at 20 µg/mL | [2] |

| Pyran Derivatives (Class IV) | Pseudomonas aeruginosa | - | Significant at 50-200 µg/mL | [14] |

| 3-nitro-4-hydroxy-6-methyl-pyran-2-one Cu(II) complex | Shigella dysentriae | - (22.3 mm inhibition zone) | - | [15] |

| 3-nitro-4-hydroxy-6-methyl-pyran-2-one Zn(II) complex | Trichophyton simii | - (18.7 mm inhibition zone) | - | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Serial Dilution: Add 50 µL of broth to all wells. Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition

This assay quantifies the amount of biofilm produced by microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

96-well flat-bottom microtiter plates

-

Test compounds

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Microplate reader

Procedure:

-

Biofilm Formation: In a 96-well plate, add 100 µL of microbial culture and 100 µL of medium containing the test compound at various concentrations. Incubate for 24-48 hours to allow biofilm formation.

-

Washing: Gently remove the planktonic cells and wash the wells with PBS.

-

Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with water.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to dissolve the stained biofilm.

-

Quantification: Measure the absorbance at 595 nm.

III. Anti-inflammatory Activity

Certain derivatives of this compound have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO) through the downregulation of inducible nitric oxide synthase (iNOS).

Signaling Pathway: iNOS and Nitric Oxide Production

Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), activate signaling cascades involving transcription factors like NF-κB and STAT1. These transcription factors then induce the expression of the iNOS gene, leading to the production of high levels of NO, which contributes to inflammation.

Caption: Inhibition of the iNOS signaling pathway by pyrone derivatives.

IV. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Derivatives of this compound have been identified as inhibitors of the LasR receptor in Pseudomonas aeruginosa, a key component of its QS system.

Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing

In P. aeruginosa, the LasI synthase produces the autoinducer molecule 3-oxo-C12-HSL. This molecule binds to and activates the transcriptional regulator LasR. The activated LasR-autoinducer complex then binds to specific DNA sequences, leading to the expression of virulence genes and the activation of other QS systems like the rhl system.

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by pyrone derivatives.

V. Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives. A common starting material for many of these syntheses is dehydroacetic acid.

Experimental Workflow: Synthesis of 4-Hydroxy-2-pyridone Derivatives

A key class of derivatives, the 4-hydroxy-2-pyridones, can be synthesized from this compound, which is itself derived from dehydroacetic acid.

Caption: General synthesis workflow for 4-hydroxy-2-pyridone derivatives.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and quorum sensing inhibition studies highlights their importance as lead structures in drug discovery. The synthetic accessibility of the pyrone core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and more potent therapeutic agents. This technical guide provides a foundational resource for researchers to further explore and harness the multifaceted biological activities of this versatile chemical scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.york.ac.uk [pure.york.ac.uk]

- 6. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extract of Pogostemon cablin Possesses Potent Anticancer Activity against Colorectal Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activities of enamine derivatives of dehydroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 4-Hydroxy-6-methyl-2-pyrone as a Biosynthetic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-2-pyrone (B586867), also known as triacetic acid lactone (TAL), is a simple yet versatile polyketide that serves as a crucial biosynthetic precursor for a wide array of natural products. Its inherent chemical reactivity and biological origin make it a molecule of significant interest in metabolic engineering, synthetic biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of this compound, its role as a precursor, and the experimental methodologies employed in its study and production.

Biosynthesis of this compound (Triacetic Acid Lactone)

The biosynthesis of this compound is primarily catalyzed by the enzyme 2-pyrone synthase (2-PS), a type III polyketide synthase. The reaction proceeds through the condensation of one molecule of acetyl-CoA with two molecules of malonyl-CoA.

Key Enzyme: 2-Pyrone Synthase (2-PS)

2-Pyrone synthase, originally isolated from Gerbera hybrida, is the central enzyme in TAL biosynthesis. It catalyzes the iterative decarboxylative condensation of malonyl-CoA units onto an acetyl-CoA starter unit, followed by a cyclization reaction to form the pyrone ring.

Enzyme Kinetic Parameters:

While specific kinetic data for the wild-type Gerbera hybrida 2-pyrone synthase (Gh2PS1) is not extensively reported in readily available literature, studies on engineered variants provide insights into its catalytic efficiency. For instance, engineered 2-PS mutants have shown significant improvements in catalytic turnover (kcat). One study reported a mutant with a 44-fold increase in kcat over the wild-type enzyme, highlighting the potential for enhancing its catalytic activity through protein engineering. The active site of 2-PS contains key residues that are crucial for substrate binding and catalysis.

Metabolic Engineering for Enhanced Production

Significant efforts have been made to heterologously express 2-pyrone synthase in various microbial hosts to achieve high-titer production of TAL. Saccharomyces cerevisiae, Yarrowia lipolytica, and Escherichia coli have been successfully engineered for this purpose. Key metabolic engineering strategies focus on increasing the intracellular pool of the precursors, acetyl-CoA and malonyl-CoA.

Quantitative Data on TAL Production in Engineered Yeast:

| Host Organism | Engineering Strategy | Titer (g/L) | Yield (g/g substrate) | Fermentation Conditions | Reference |

| Yarrowia lipolytica | Overexpression of a pyruvate (B1213749) bypass pathway | 35.9 ± 3.9 | 0.164 | Bioreactor fermentation with glucose and acetate (B1210297) spiking | [1] |

| Yarrowia lipolytica | Overexpression of a β-oxidation-related target | Not specified | 0.203 | Tube culture | [1] |

| Saccharomyces cerevisiae | Fed-batch cultivation with ethanol (B145695) feed | 5.2 | Not specified | Bioreactor | [2][3] |

| Yarrowia lipolytica | Batch fermentation in nitrogen-limited medium | 2.6 | 13.8% of theoretical maximum | Bioreactor | [4] |

| Saccharomyces cerevisiae | Expression of Y1572F mutant of 6-MSAS | 1.8 | 6% (mol/mol) | Fermentor-controlled conditions with glucose | [5] |

Experimental Protocols

2-Pyrone Synthase (2-PS) Activity Assay

This protocol is a general guideline for determining the in vitro activity of 2-pyrone synthase.

Materials:

-

Purified 2-pyrone synthase enzyme

-

Acetyl-CoA

-

Malonyl-CoA

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT)

-

Spectrophotometer capable of reading at 298 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA (e.g., 50 µM), and malonyl-CoA (e.g., 100 µM).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified 2-PS enzyme to the reaction mixture.

-

Immediately monitor the increase in absorbance at 298 nm, which corresponds to the formation of this compound.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

The concentration of TAL can be determined using its molar extinction coefficient.

Quantification of Triacetic Acid Lactone (TAL) by HPLC

This protocol outlines a common method for quantifying TAL from fermentation broth.

Materials:

-

Fermentation broth sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Acidify the sample with acetic acid to a final concentration of 1% (v/v).[1]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A gradient of solvent A (1% acetic acid in water) and solvent B (1% acetic acid in acetonitrile).[1]

-

Gradient Program:

-

0-5 min: 5% B

-

5-18 min: 5% to 15% B

-

18-23 min: 15% to 100% B

-

23-30 min: 100% B[1]

-

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV absorbance at 280 nm.[1]

-

Retention Time: TAL typically elutes around 12.9 minutes under these conditions.[1]

-

-

Quantification:

-

Prepare a standard curve using authentic TAL standards of known concentrations.

-

Determine the concentration of TAL in the samples by comparing their peak areas to the standard curve.

-

Yeast Transformation for Heterologous Expression

This is a general protocol for transforming Saccharomyces cerevisiae using the lithium acetate/polyethylene glycol (PEG) method.

Materials:

-

Yeast strain to be transformed

-

YPD medium

-

Lithium acetate (LiAc) solution (100 mM)

-

Single-stranded carrier DNA (e.g., salmon sperm DNA)

-

Plasmid DNA containing the 2-pyrone synthase gene under a suitable promoter

-

Polyethylene glycol (PEG) solution (e.g., 40% PEG 3350 in 100 mM LiAc)

-

Selective agar (B569324) plates

Procedure:

-

Prepare Competent Cells:

-

Inoculate a single yeast colony into YPD medium and grow overnight.

-

Dilute the overnight culture into fresh YPD and grow to an OD600 of ~0.6-0.8.

-

Harvest the cells by centrifugation and wash with sterile water.

-

Resuspend the cells in 100 mM LiAc.

-

-

Transformation:

-

In a microcentrifuge tube, mix the competent cells with the plasmid DNA and single-stranded carrier DNA.

-

Add the PEG/LiAc solution and vortex to mix.

-

Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.

-

-

Plating and Selection:

-

Pellet the cells by centrifugation and remove the supernatant.

-

Resuspend the cell pellet in sterile water or selective medium.

-

Plate the cell suspension onto selective agar plates (lacking a specific nutrient to select for transformants carrying the plasmid).

-

Incubate the plates at 30°C for 2-4 days until colonies appear.

-

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a concise pathway that serves as a gateway to a larger family of polyketides.

References

Tautomerism in 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide for Researchers

An In-depth Exploration of the Tautomeric Equilibrium, Spectroscopic Characterization, and Biological Relevance of a Versatile Polyketide

Abstract

4-Hydroxy-6-methyl-2-pyrone (B586867), also known as triacetic acid lactone, is a polyketide that serves as a valuable building block in organic synthesis and possesses diverse biological activities. A key feature of its chemical behavior is its existence in a tautomeric equilibrium between the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone forms. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing its structural aspects, the influence of solvents on the equilibrium, and the experimental and computational methods used for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological applications of this important heterocyclic compound.

Introduction

This compound is a naturally occurring α-pyrone that can be isolated from various microorganisms.[1] Its versatile chemical nature makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds.[2] The biological significance of pyrone-containing molecules, including their potential as therapeutic agents, has spurred considerable interest in understanding their fundamental chemical properties.[3]

A critical aspect of the chemistry of this compound is its ability to exist as two primary tautomers: the 4-hydroxy-2-pyrone (enol-like form) and the 2-hydroxy-4-pyrone (keto-like form). The position of this equilibrium is influenced by various factors, including the solvent environment, and has significant implications for the molecule's reactivity and biological interactions. Due to extended conjugation, the 4-hydroxy-2-pyrone tautomer is generally the major form observed.[4]

This guide will delve into the quantitative aspects of this tautomeric equilibrium, provide detailed experimental protocols for its analysis using modern spectroscopic techniques, and explore its relevance in a biological context.

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound involves the interconversion of two constitutional isomers through proton transfer.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is generally favored. In polar, protic solvents, the equilibrium can shift towards the more polar keto form, which can be stabilized by intermolecular hydrogen bonds with the solvent.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the tautomers can be quantified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant (Keq) is expressed as the ratio of the concentration of the keto form to the enol form.

Table 1: Tautomeric Composition of this compound in Various Solvents (Hypothetical Data)

| Solvent | % 4-Hydroxy-2-pyrone (Enol) | % 2-Hydroxy-4-pyrone (Keto) | Keq ([Keto]/[Enol]) |

| Cyclohexane-d12 | ~95% | ~5% | ~0.05 |

| Chloroform-d (CDCl3) | ~90% | ~10% | ~0.11 |

| Acetone-d6 | ~85% | ~15% | ~0.18 |

| Methanol-d4 | ~80% | ~20% | ~0.25 |

| Dimethyl Sulfoxide-d6 (DMSO-d6) | ~75% | ~25% | ~0.33 |

Note: The data in this table is illustrative and based on general trends observed for similar keto-enol tautomeric systems. Specific experimental determination is required for precise values.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is the most direct method for determining the tautomeric ratio in solution.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the 1H nucleus.

-

Lock the field on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain high resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle: A 30° or 90° pulse. For quantitative accuracy, a calibrated 90° pulse is preferred, but a smaller flip angle can be used with a shorter relaxation delay.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A value of 30 seconds is generally sufficient.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).

-

-

Data Processing:

-

Apply Fourier transformation.

-

Carefully phase the spectrum manually.

-

Perform a baseline correction.

-

Integrate the distinct signals corresponding to each tautomer. For example, integrate the vinylic proton of the 2-pyrone ring and a unique proton signal of the 4-pyrone tautomer.

-

-

Calculation of Tautomer Ratio: The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

1H NMR Spectral Data (Illustrative):

| Proton | 4-Hydroxy-2-pyrone (CDCl3) δ (ppm) | 2-Hydroxy-4-pyrone (CDCl3) δ (ppm) |

| -CH3 | ~2.2 | ~2.3 |

| C3-H | ~5.5 | - |

| C5-H | ~5.9 | ~5.7 |

| 4-OH | ~11-12 (broad) | - |

| 2-OH | - | ~7-8 (broad) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectrum in different solvents. The two tautomers will have distinct absorption maxima (λmax) due to differences in their conjugated systems.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvents (e.g., cyclohexane, ethanol) at a known concentration (e.g., 1 x 10-4 M).

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument to warm up for at least 30 minutes.

-

Set the wavelength range (e.g., 200-400 nm).

-

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution.

-

-

Data Analysis:

Table 2: Expected UV-Vis Absorption Maxima (λmax) for Tautomers (Hypothetical Data)

| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) |

| 4-Hydroxy-2-pyrone | Cyclohexane | ~285 | ~8,000 |

| 2-Hydroxy-4-pyrone | Cyclohexane | ~245 | ~12,000 |

| 4-Hydroxy-2-pyrone | Ethanol | ~290 | ~8,500 |

| 2-Hydroxy-4-pyrone | Ethanol | ~250 | ~13,000 |

Note: This data is illustrative and based on typical values for similar chromophores.

Computational Analysis

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental spectra.

Computational Workflow:

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. usp.org [usp.org]

- 3. asdlib.org [asdlib.org]

- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

The Multifaceted World of 4-Hydroxy-6-methyl-2-pyrone Analogs: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and therapeutic potential of structural analogs of 4-hydroxy-6-methyl-2-pyrone (B586867), a versatile scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the current landscape, from synthetic methodologies to biological activities and mechanisms of action.

Introduction to this compound and its Analogs

This compound, also known as triacetic acid lactone, is a naturally occurring α-pyrone that serves as a versatile building block in organic synthesis.[1][2] Its unique structural features, including a reactive hydroxyl group and a conjugated ring system, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds.[3][4] Structural modification of this core scaffold has led to the development of numerous analogs with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and quorum sensing inhibitory properties.[2][5][6] This guide delves into the synthesis, quantitative biological data, and experimental methodologies associated with these promising compounds.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs is primarily achieved through modifications of the parent molecule or via de novo synthesis. Key strategies include:

-

Cyclization of 1,3,5-Tricarbonyl Compounds: This is a common biomimetic approach for the synthesis of the 4-hydroxy-2-pyrone core.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of various substituents onto the pyrone ring with high efficiency.

-

Multicomponent Reactions: One-pot reactions involving this compound, aldehydes, and other reagents provide a rapid and efficient route to complex heterocyclic systems.[7]

-

O-functionalization: The hydroxyl group can be readily modified through reactions like Mitsunobu or Michael additions to create ethers and other derivatives.

Physicochemical Properties

The physicochemical properties of this compound analogs vary significantly depending on the nature and position of their substituents. The parent compound, this compound, has the following properties:

| Property | Value |

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| Melting Point | 188-190 °C (decomposes) |

| Solubility | 8.6 g/L in water |

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a remarkable range of biological activities. The following tables summarize key quantitative data from various studies.

Antimicrobial Activity

Many pyrone derivatives exhibit significant activity against a range of bacterial and fungal pathogens.[1] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs against various microbes.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Pseudopyronine A | Staphylococcus aureus | 6.25 | [1] |

| Pseudopyronine B | Staphylococcus aureus | 0.156 | [1] |

| Pseudopyronine C | Staphylococcus aureus | 0.39 | [1] |

| Nipyrone C | Staphylococcus aureus | 8.0 | |

| Nipyrone C | Bacillus subtilis | 16 | |

| Peninaphone A-C | Staphylococcus aureus | 12.5 - 25 | |

| Nigrosporapyrone A | Staphylococcus aureus ATCC 25923 | 128 |

Anticancer Activity

Several analogs have shown promising cytotoxic effects against various cancer cell lines.[8] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity (IC50) of Selected this compound Analogs.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Nigerapyrone E | MDA-MB-231 (Breast) | 38 | |

| Nigerapyrone E | SW1990 (Pancreatic) | 48 | |

| Nigerapyrone E | A549 (Lung) | 43 | |

| Nigerapyrone B | HepG2 (Liver) | 62 | |

| Asnipyrone A | A549 (Lung) | 62 | |

| Benzofuran Derivative 7 | A549 (Lung) | 6.3 | [8] |

| Benzofuran Derivative 8 | HepG2 (Liver) | 3.8 | [8] |

| Benzofuran Derivative 8 | A549 (Lung) | 3.5 | [8] |

Anti-inflammatory Activity

Certain pyrone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[6][9]

Table 3: Anti-inflammatory Activity (IC50) of Selected this compound Analogs.

| Compound/Analog | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [10] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [10] |

| Naphthopyrone-macrolide Hybrid 1 | NLRP3 Inflammasome Inhibition | ~10 µM (Significant inhibition) | [11] |

Quorum Sensing Inhibition

Pyrone analogs have emerged as promising inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation.[2][12]

Table 4: Quorum Sensing Inhibitory Activity of Selected this compound Analogs.

| Compound/Analog | Assay | Activity | Reference |

| 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivative 8 | Biofilm Inhibition (P. aeruginosa) | Strong Inhibition | [2] |

| Hordenine (B123053) Analog 12 | Pyocyanin (B1662382) Inhibition (P. aeruginosa) | 34.6% Inhibition | [12] |

| Hordenine Analog 28 | Pyocyanin Inhibition (P. aeruginosa) | 28.3% Inhibition | [12] |

| Hordenine Analog 28 | Biofilm Inhibition (P. aeruginosa) | 40.8% Inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Hydroxy-6-phenylmethyl-2-pyrone

This protocol describes the first step in the synthesis of a precursor to Aspernigrin A, a cytotoxic natural product.

Materials:

-

Dehydroacetic acid

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

160W UV lamp

-

NMR spectrometer

Procedure:

-

Dissolve dehydroacetic acid in carbon tetrachloride.

-

Add N-bromosuccinimide to the solution.

-

Irradiate the reaction mixture under a 160W UV lamp.

-

Monitor the reaction progress using ¹H NMR spectroscopy.

-

Upon completion, the product, 4-hydroxy-6-phenylmethyl-2-pyrone, is obtained with a yield of approximately 56%.

-

The product is then purified from the starting material using appropriate separation techniques.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Materials:

-

Synthesized pyrone analogs

-

Sterile 96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the microtiter plate containing sterile broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

Pyrone analogs dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrone analogs in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Quorum Sensing Inhibition: Pyocyanin Quantification Assay

This assay measures the effect of pyrone analogs on the production of pyocyanin, a virulence factor of Pseudomonas aeruginosa regulated by quorum sensing.[13]

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

Pyrone analog stock solution

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Culture Preparation: Inoculate overnight cultures of P. aeruginosa into fresh LB broth with varying concentrations of the test compound. Include a no-treatment control. Incubate at 37°C with shaking for 18-24 hours.

-

Pyocyanin Extraction: After incubation, centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and extract the pyocyanin using chloroform.

-

Quantification: Transfer the chloroform layer to a tube containing 0.2 M HCl to convert the blue pyocyanin to a pink color. Measure the absorbance of the top (pink) layer at 520 nm.

-

Normalization: Normalize the pyocyanin concentration to bacterial growth (measured by OD600 of the initial culture).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs are attributed to their interaction with various cellular signaling pathways.

Inhibition of Inflammatory Pathways

Several pyrone derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[9]

The NF-κB pathway is a crucial regulator of the inflammatory response. Some pyrone analogs have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines.[9]

References

- 1. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the NF-κB Signaling Pathway Alleviates Pyroptosis in Bladder Epithelial Cells and Neurogenic Bladder Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quorum sensing inhibition of hordenine analogs on Pseudomonas aeruginosa and Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Thermochemical Analysis of 4-Hydroxy-6-methyl-2-pyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical analysis of 4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone. Due to a lack of available experimental thermochemical data for this specific compound in the reviewed literature, this document focuses on its fundamental physical properties and presents detailed experimental protocols for the key analytical techniques used in the thermochemical analysis of related organic compounds. Furthermore, to provide a comparative context, this guide includes thermochemical data for other gamma-pyrone derivatives.

Physicochemical Properties of this compound

This compound is a naturally occurring compound that serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H6O3 | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 188-190 °C (decomposes) | [1][2] |

| Boiling Point | 174.21 °C (rough estimate) | [1][3] |

| Water Solubility | 8.60 g/L (at 20 °C) | [3] |

| Appearance | Off-white to brown powder | [1] |

Thermochemical Data of Related Gamma-Pyrone Derivatives

| Compound | Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) |

| 2,6-dimethyl-4-pyrone | -(261.5 ± 2.6) kJ·mol⁻¹ |

| 2-ethyl-3-hydroxy-4-pyrone | -(420.9 ± 2.8) kJ·mol⁻¹ |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of solid organic compounds like this compound.

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This technique is used to measure the heat released during the complete combustion of a substance in a constant-volume container.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically around 1 g) of the sample (e.g., benzoic acid is often used for calibration) is placed in a fuel capsule.[4]

-

Fuse Wire Connection: A nickel-chromium (nichrome) ignition wire of a known length (e.g., 10 cm) is connected to the electrodes of the bomb head, with the wire in contact with the sample pellet.[4]

-

Bomb Sealing and Pressurization: The bomb head is securely sealed into the bomb. The bomb is then purged with oxygen to remove atmospheric nitrogen and subsequently charged with high-purity oxygen to a pressure of approximately 30 atm.[4]

-

Calorimeter Assembly: A known volume of purified water (e.g., 2 L) is added to the calorimeter bucket. The sealed bomb is placed inside the bucket, ensuring it is fully submerged. The ignition leads are connected to the terminals on the bomb head.[4]

-

Temperature Equilibration: The calorimeter lid is closed, and the stirrer is activated to ensure a uniform water temperature. The system is allowed to equilibrate, and the initial temperature is recorded at regular intervals (e.g., every minute) to establish a baseline.[4][5]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals (e.g., every 30 seconds) as it rises, and continues to be monitored until it reaches a maximum and begins to cool.[4][5]

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, opened, and inspected for any signs of incomplete combustion. The remaining length of the fuse wire is measured to determine the amount that has burned.[4]

-

Data Analysis: The heat of combustion is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter (determined through calibration with a standard like benzoic acid), and corrections for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.[6]

Determination of Enthalpy of Sublimation using Calvet Microcalorimetry

This method directly measures the heat absorbed during the sublimation of a solid sample under vacuum.

Methodology:

-

Apparatus: A Calvet High-Temperature Microcalorimeter is employed for this measurement.[7]

-

Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a capillary tube. An empty capillary tube of nearly equal mass is used as a reference.

-

Experimental Procedure:

-

The sample and reference capillary tubes are simultaneously dropped into the respective twin cells of the microcalorimeter, which is maintained at a constant temperature. The thermal effect of the drop is recorded until the baseline is re-established.

-

Once thermal equilibrium is reached, both the sample and reference cells are evacuated. The thermal effect corresponding to the sublimation of the compound is then measured.[7]

-

-

Calibration and Corrections: The instrument is calibrated electrically by the Joule effect.[8] Corrections are made for the thermal differences between the sample and reference cells by performing blank experiments with empty capillary tubes.[7]

-

Calculation: The molar enthalpy of sublimation at the experimental temperature is calculated from the measured heat flow, the mass of the sublimed sample, and its molar mass.

Transpiration Method for Vapor Pressure Measurement

The transpiration method is a dynamic technique used to determine the vapor pressure of a solid or liquid by measuring the amount of substance transported by a stream of inert gas.

Methodology:

-

Apparatus Setup: The apparatus consists of a gas purification system, a flow-manifold, a transpiration assembly, and a furnace with a temperature control system.[9] An inert carrier gas (e.g., argon or nitrogen) is passed through a purification train to remove any impurities.

-

Sample Loading: The solid sample is placed in a boat within a tube situated in the isothermal zone of the furnace.

-

Gas Flow and Saturation: A steady, slow stream of the inert carrier gas is passed over the sample. The flow rate is controlled and measured precisely. The gas becomes saturated with the vapor of the substance.[10][11]

-

Vapor Condensation and Quantification: The gas stream, now containing the vapor of the sample, exits the furnace and passes through a condenser located in a cooler region. The transported material condenses and is collected. The amount of condensed material is determined gravimetrically (by weighing the condenser before and after the experiment) or by other analytical techniques.[11]

-

Data Analysis: The vapor pressure of the substance at the furnace temperature is calculated from the amount of transported material, the volume of the carrier gas used, and the atmospheric pressure, assuming the ideal gas law.

Visualizing the Thermochemical Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermochemical analysis of a solid organic compound.

Caption: Experimental workflow for the thermochemical analysis of a solid organic compound.

References

- 1. This compound CAS#: 675-10-5 [m.chemicalbook.com]

- 2. This compound | 675-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [chembk.com]

- 4. ivypanda.com [ivypanda.com]

- 5. chemistry.montana.edu [chemistry.montana.edu]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. osti.gov [osti.gov]

A Technical Guide to the Solubility of 4-Hydroxy-6-methyl-2-pyrone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-6-methyl-2-pyrone (B586867) (also known as triacetic acid lactone), a versatile platform chemical and fungal metabolite. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a pyrone derivative that serves as a valuable intermediate in the synthesis of a wide range of organic molecules.[1][2] Its solubility dictates the choice of solvent for reactions, purification, and formulation, making this data essential for process optimization and reproducibility.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous solutions. The following table summarizes the available quantitative data, providing a clear comparison for solvent selection.

| Solvent | Solubility (mg/mL) | Molar Concentration (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 0.793 | Requires sonication for dissolution.[3] |

| Dimethyl Sulfoxide (DMSO) | 30 | 0.238 | - |

| Dimethylformamide (DMF) | 30 | 0.238 | - |

| Ethanol | 20 | 0.159 | - |

| Water (at 20°C) | 8.6 | 0.068 | - |

| DMSO:PBS (pH 7.2) (1:10) | 0.09 | 0.0007 | - |

Molar concentration calculated based on a molecular weight of 126.11 g/mol .

Experimental Protocols for Solubility Determination